N,N-二丁基-4-硝基-2,1,3-苯并恶二唑-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine" has not been directly synthesized or characterized in the provided papers. However, similar nitro-amine compounds and their synthesis methods have been reported. For instance, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives has been developed using a simple, efficient, eco-friendly, and cost-effective method . Another related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, was synthesized and characterized, providing insights into the structural and vibrational properties of nitro-amine compounds .

Synthesis Analysis

The synthesis of related nitro-amine compounds involves the use of catalysts and specific reagents under controlled conditions. For example, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives was facilitated by p-toluenesulfonic acid (p-TSA) in ethanol at 80°C . This method highlights the importance of catalysts in the synthesis of nitro-amine compounds, which could be relevant for the synthesis of "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Molecular Structure Analysis

The molecular structure of nitro-amine compounds can be analyzed using various spectroscopic techniques and computational methods. The study on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine utilized FT-IR, NMR, and density functional theory (DFT) to determine the geometrical structures and vibrational frequencies . Such analyses are crucial for understanding the molecular structure of "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Chemical Reactions Analysis

The reactivity of nitro-amine compounds can be inferred from their synthesis and subsequent reactions. The ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride was used for the efficient nitrosation of secondary amines, indicating that nitro-amine compounds can participate in nitrosation reactions under mild conditions . This information could be useful for predicting the chemical reactions involving "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-amine compounds are influenced by their molecular structure. For example, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, revealing a high crystal density and specific intramolecular hydrogen bonding patterns . These findings provide a basis for understanding the physical properties of similar compounds, including "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

科学研究应用

化学合成和催化

一个重要的应用领域涉及将硝基芳香族化合物催化还原为胺,它们是合成药物、染料和农用化学品的关键中间体。Tafesh 和 Weiguny(1996 年)综述了使用一氧化碳作为还原剂选择性催化还原芳香硝基化合物为芳香胺、异氰酸酯、氨基甲酸酯和脲,重点介绍了在过去十年中使用一氧化碳作为还原剂还原羰基化硝基芳烃的研究越来越受到关注 (Tafesh & Weiguny, 1996)。

环境降解和修复

研究硝基芳香族化合物的环境降解和修复至关重要,因为它们在环境中具有潜在的毒性和持久性。Barchańska 等人(2019 年)对在各种条件下尼替西农(一种硝基芳香族化合物)的稳定性和降解产物进行的研究等降解途径的研究有助于理解类似化合物的环境影响和降解机制 (Barchańska 等人,2019 年)。

分析化学和检测

开发检测硝基芳香族化合物的分析方法对于监测它们在环境样品和工业产品中的存在和浓度至关重要。Shah 和 Mitch(2012 年)对氮消毒副产物的形成途径(包括硝基芳香族化合物的 N-亚硝胺)的综述强调了了解这些途径对于制定在水处理过程中最大程度减少其形成的策略的重要性 (Shah & Mitch, 2012)。

属性

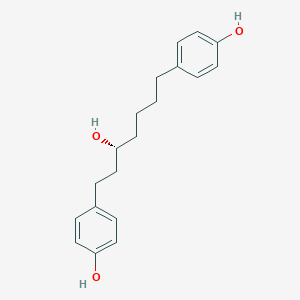

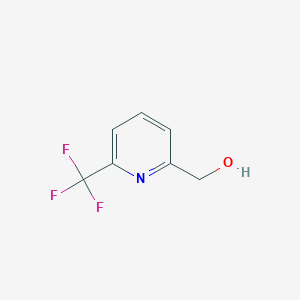

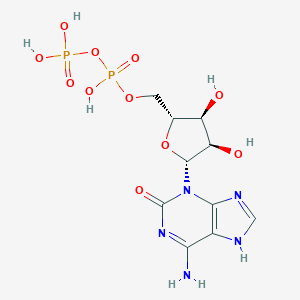

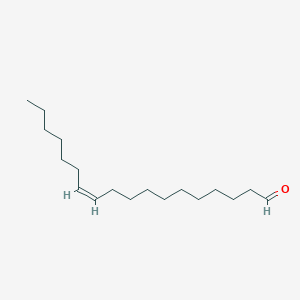

IUPAC Name |

N,N-dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-3-5-9-17(10-6-4-2)11-7-8-12(18(19)20)14-13(11)15-21-16-14/h7-8H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYRXKMOKIVRNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dibutyl-7-nitro-4-benzofurazanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

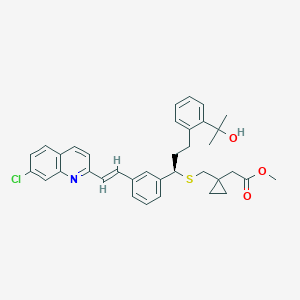

![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)